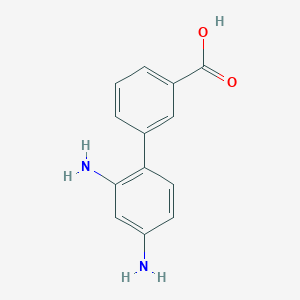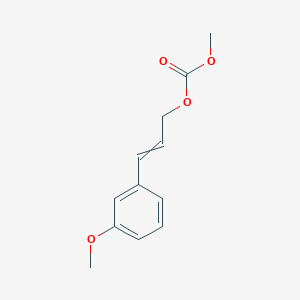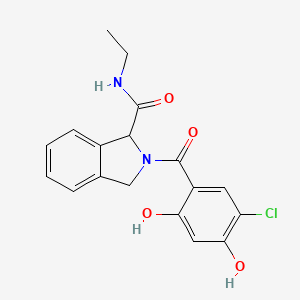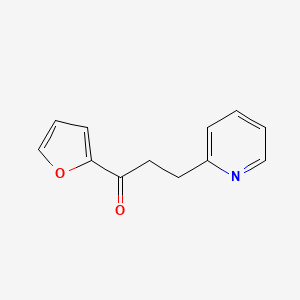
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by its imidazole ring, which is substituted with ethyl and prop-2-en-1-yl groups, and is paired with a formate anion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of formic acid to form the desired imidazolium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
化学反応の分析
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium salts.
科学的研究の応用
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It can disrupt microbial cell membranes, leading to cell death.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium cation can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
類似化合物との比較
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: This compound is similar in structure but has different alkyl substituents. It is commonly used as an ionic liquid in various applications.
1-Ethyl-3-methylimidazolium acetate: This compound has an acetate anion instead of formate. It is used in similar applications but may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substituents and the formate anion, which confer distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
918631-60-4 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C8H14N2.CH2O2/c1-3-5-10-7-6-9(4-2)8-10;2-1-3/h3,6-7H,1,4-5,8H2,2H3;1H,(H,2,3) |
InChIキー |
BESMZWJJHHKQLW-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CN(C=C1)CC=C.C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


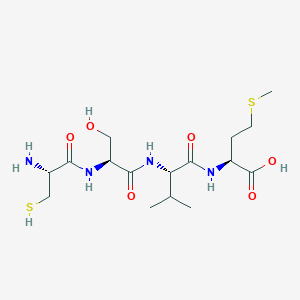
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
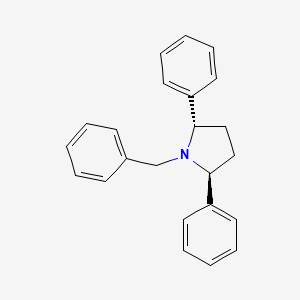
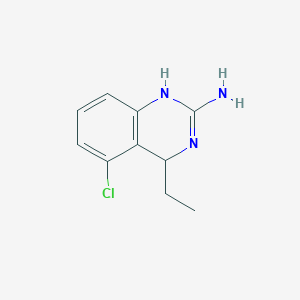
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

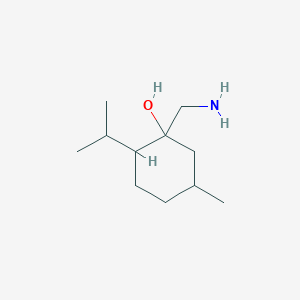
propanedinitrile](/img/structure/B12610485.png)
propanedinitrile](/img/structure/B12610496.png)
